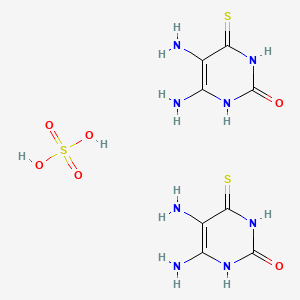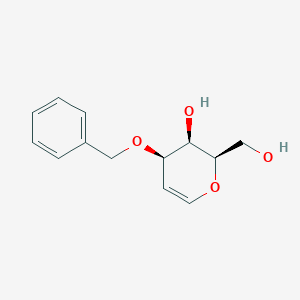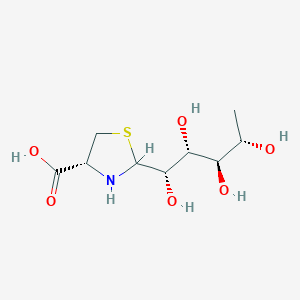
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid" often involves the condensation of L-cysteine with sugars, such as d-galactose or d-mannose, to form 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids. These compounds crystallize as zwitterions, with carboxylic groups deprotonated and the thiazolidine N atoms protonated, indicating a significant synthetic pathway for developing similar compounds with specific configurations and properties (Tarnawski, Ślepokura, & Lis, 2011).
Molecular Structure Analysis
The molecular structures of these thiazolidine derivatives demonstrate diverse conformations, influenced by the configuration of the sugar moiety and the thiazolidinium ring. The crystal structures reveal different conformations such as twisted and S-puckered envelope, stabilized by intramolecular hydrogen bonding. This structural diversity suggests potential variations in the physical and chemical properties of these compounds, depending on their specific configurations (Tarnawski, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
Thiazolidine derivatives can undergo various chemical reactions, including dehydrogenation to form oxazoles and thiazoles, and interaction with aldehydes to produce Mannich bases. These reactions highlight the reactive nature of the thiazolidine ring and its utility in synthesizing a wide range of chemical structures with potential biological activity (Badr, Aly, Fahmy, & Mansour, 1981).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility and stability, can vary significantly based on the size of the molecule, the number and position of polar groups, and the nature of substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential use in medicinal chemistry (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Chemical Properties Analysis
The chemical properties of thiazolidine derivatives, such as their reactivity and potential for forming complexes with metals, are influenced by their specific structural features. These properties are of interest for exploring the compound's functionality in various chemical reactions and potential applications in catalysis, drug design, and material science (Nawar, Al-Asadi, & Abid, 2020).
科学的研究の応用
Thiazolidine Derivatives: Synthesis and Biological Potential
Thiazolidine derivatives, including thiazolidin-4-ones, have been extensively studied for their pharmacological importance. These compounds exhibit a wide range of biological activities, underpinned by their structural diversity and the presence of functionalized analogues. For instance, the synthesis and development of 1,3-thiazolidin-4-ones have demonstrated significant pharmacological potential, with applications ranging from anticancer to antimicrobial activities. The historical and synthetic advancements in this domain highlight the relevance of thiazolidine derivatives in drug discovery and the potential for developing new therapeutic agents (Santos, Silva, & Jones, 2018).
Pharmacological Significance of Thiazolidine Cores
The thiazolidine core is a privileged scaffold in medicinal chemistry, showing a broad spectrum of biological activity. For instance, rhodanine derivatives, as subtypes of thiazolidin-4-ones, exhibit anticancer properties. This review analyzes the anticancer features of rhodanines, discussing the structure–activity relationship (SAR) of rhodanine derivatives and their molecular targets. Such studies are instrumental in the design of new small molecules with anticancer potential, underscoring the pharmacological significance of the thiazolidine framework (Szczepański, Tuszewska, & Trotsko, 2022).
Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of biocatalysts by carboxylic acids offers insights into the use of thiazolidine and related compounds in enhancing microbial resistance to inhibitors. This is particularly relevant for compounds produced fermentatively, such as certain carboxylic acids. Understanding the mechanisms of inhibition and engineering microbial strains for improved resistance can have direct implications for the synthesis and application of thiazolidine derivatives in biotechnology and medicinal chemistry (Jarboe, Royce, & Liu, 2013).
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceuticals through advanced oxidation processes (AOPs) is another area of research relevant to the study of thiazolidine derivatives. While the focus is often on the removal of contaminants from water, the chemical insights gained from these studies can inform the synthesis and stability of thiazolidine-based compounds. Understanding the degradation pathways and by-products can contribute to the development of more stable and environmentally friendly pharmaceuticals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
(4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDMLZXXIDYSG-ICSJMDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


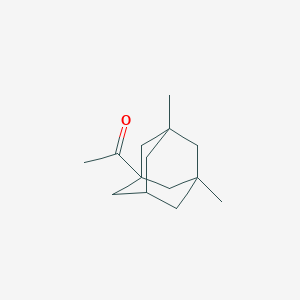
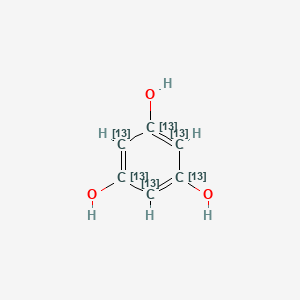
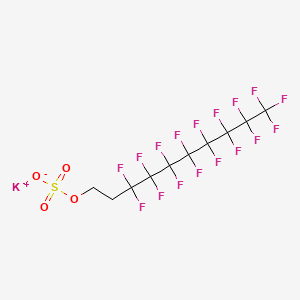
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
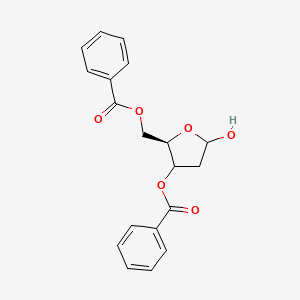
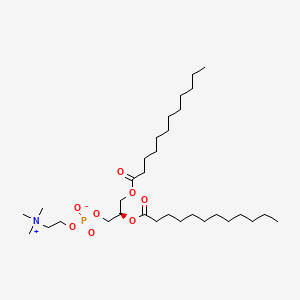
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
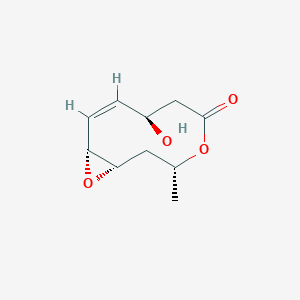
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
